molecular formula C11H21NO2 B062030 Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate CAS No. 164730-96-5

Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate

Cat. No. B062030
M. Wt: 199.29 g/mol
InChI Key: YLHOUQYHGGRZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate, also known as TMC-1, is a chemical compound that belongs to the class of carbamate derivatives. It is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

The mechanism of action of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is not fully understood. However, it is believed that Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate acts as a nucleophile and reacts with electrophiles to form a covalent bond. This reaction leads to the formation of various biologically active compounds.

Biochemical And Physiological Effects

Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is its high yield during synthesis. It is also stable and can be stored for long periods of time. However, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is highly reactive and can be difficult to handle. It is also toxic and requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could also be used as a building block for the synthesis of new and more efficient catalytic systems. Additionally, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could be used in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate and to develop new and more efficient uses for this compound.

Synthesis Methods

Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-methylpent-3-en-2-ol in the presence of a strong acid catalyst. The reaction produces tert-butyl N-(4-methylpent-3-en-2-yl)carbamate as a white solid with a high yield.

Scientific Research Applications

Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been extensively used in scientific research due to its unique properties and applications. It is mainly used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active compounds. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been used as a ligand in transition metal catalysis, which has led to the development of new and efficient catalytic systems.

properties

CAS RN

164730-96-5

Product Name

Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-(4-methylpent-3-en-2-yl)carbamate

InChI

InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13)

InChI Key

YLHOUQYHGGRZBH-UHFFFAOYSA-N

SMILES

CC(C=C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C=C(C)C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.